molecular formula C16H16ClNO2 B2889300 2-chloro-N-(3-hydroxy-3-phenylpropyl)benzamide CAS No. 1396870-83-9

2-chloro-N-(3-hydroxy-3-phenylpropyl)benzamide

Cat. No. B2889300
CAS RN: 1396870-83-9
M. Wt: 289.76
InChI Key: RFWMLMBGPOQSBQ-UHFFFAOYSA-N
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Description

“2-chloro-N-(3-hydroxy-3-phenylpropyl)benzamide” is a chemical compound . It is related to 2-Chlorobenzamide, which is a product provided by Thermo Scientific Chemicals .

Scientific Research Applications

Synthesis and Chemical Reactivity

2-chloro-N-(3-hydroxy-3-phenylpropyl)benzamide is involved in various synthetic pathways, illustrating its versatility in organic synthesis. For instance, it is used as a substrate in one-pot synthesis reactions for the creation of 2-arylbenzoxazole derivatives through copper-catalyzed intermolecular and intramolecular couplings, showcasing its reactivity and utility in synthesizing complex organic molecules with potential applications in materials science and pharmaceuticals (Miao et al., 2015). Additionally, its derivates have been explored for the enantioselective synthesis of piperidines, highlighting its role in the synthesis of biologically active compounds and potential drug candidates (Calvez et al., 1998).

Coordination Chemistry and Material Science

In material science and coordination chemistry, derivatives of 2-chloro-N-(3-hydroxy-3-phenylpropyl)benzamide have been utilized to synthesize and study the coordination behavior and reactivity of metal complexes. This includes investigations into the synthesis, coordination, and reactivity of specific phenyl isocyanides, offering insights into their potential applications in catalysis and material science (Facchin et al., 2002).

Molecular Structure and Hydrogen Bond Analysis

The compound and its derivatives have been subjects of molecular structure analysis, particularly focusing on intramolecular hydrogen bonding. Studies have examined the crystal structures of related compounds to understand the influence of hydrogen bonding on molecular conformation and stability, contributing to fundamental knowledge in chemistry and the design of new molecules with desired physical and chemical properties (Kawski et al., 2006).

Photophysical Studies

Photophysical characterisation and photostability studies of novel NIR probes incorporating derivatives of 2-chloro-N-(3-hydroxy-3-phenylpropyl)benzamide have been conducted. These studies explore the effects of different substituents on the photophysical properties and stability of these compounds, highlighting their potential applications in bioimaging and as fluorescent markers (Raju et al., 2016).

properties

IUPAC Name

2-chloro-N-(3-hydroxy-3-phenylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c17-14-9-5-4-8-13(14)16(20)18-11-10-15(19)12-6-2-1-3-7-12/h1-9,15,19H,10-11H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWMLMBGPOQSBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C2=CC=CC=C2Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(3-hydroxy-3-phenylpropyl)benzamide

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